molecular formula C15H20BNO3 B6153286 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 2446617-95-2

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B6153286
CAS No.: 2446617-95-2
M. Wt: 273.1
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Description

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a boron atom within a dioxaborolane ring, which is known for its stability and reactivity, making it a valuable intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one typically involves the formation of the dioxaborolane ring followed by its attachment to the tetrahydroquinolinone core. One common method involves the reaction of a suitable quinolinone derivative with a boronic acid or ester in the presence of a catalyst such as palladium. The reaction conditions often include a solvent like toluene or THF and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acid derivatives, tetrahydroquinoline compounds, and other functionalized organic molecules.

Mechanism of Action

The mechanism of action of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a boron source for the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its combination of a boron-containing dioxaborolane ring and a tetrahydroquinolinone core. This structure provides a balance of stability and reactivity, making it a versatile intermediate in various chemical transformations and a valuable tool in scientific research .

Properties

CAS No.

2446617-95-2

Molecular Formula

C15H20BNO3

Molecular Weight

273.1

Purity

0

Origin of Product

United States

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